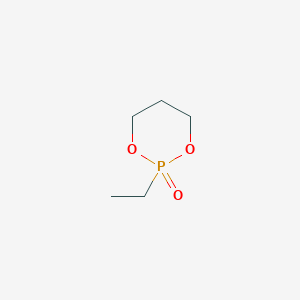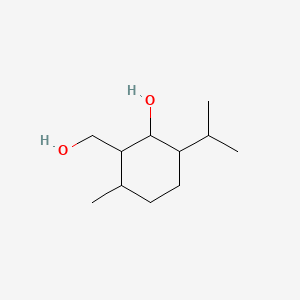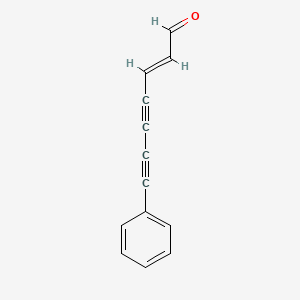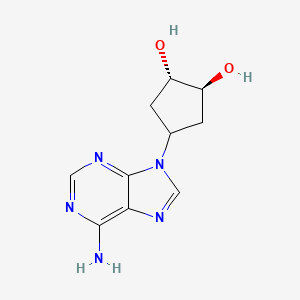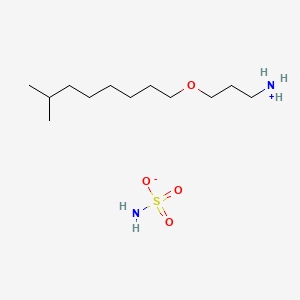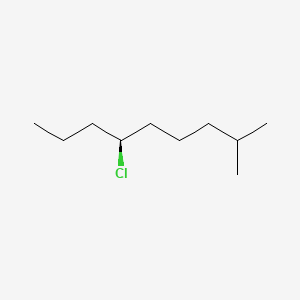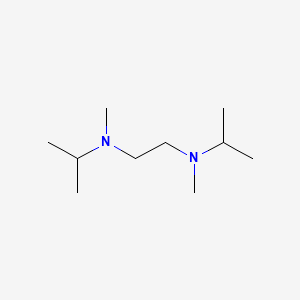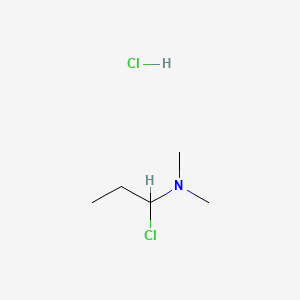
Chloro-N,N-dimethylpropylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro-N,N-dimethylpropylamine hydrochloride is a versatile compound extensively utilized in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point ranging from 153 to 155°C . This compound is known for its water solubility and serves various roles, including as a reagent in organic synthesis, a catalyst in polymerization reactions, and a surfactant in diverse industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro-N,N-dimethylpropylamine hydrochloride can be synthesized through the reaction of 1-dimethylamino-2-propanol with chloroform under cooling conditions . The reaction involves the substitution of the hydroxyl group with a chlorine atom, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Chloro-N,N-dimethylpropylamine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and the use of solvents such as water, methanol, and ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Scientific Research Applications
Chloro-N,N-dimethylpropylamine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It serves as a reagent for the synthesis of complex organic compounds.
Polymerization Reactions: The compound acts as a catalyst, facilitating the formation of polymers with desired properties.
Biological Research: The compound is used in studies involving enzyme catalysis and substrate conversion.
Mechanism of Action
The mechanism of action of Chloro-N,N-dimethylpropylamine hydrochloride relies on its catalytic properties. By binding to specific enzymes, it accelerates the rate of substrate conversion, leading to the production of diverse products . This catalytic prowess imparts efficiency to various reactions and contributes to the generation of valuable compounds.
Comparison with Similar Compounds
Chloro-N,N-dimethylpropylamine hydrochloride can be compared with other similar compounds, such as:
- N-(2-Chloropropyl)-N,N-dimethylammonium chloride
- 2-Chloro-1-(dimethylamino)propane hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. This compound is unique due to its extensive use in both organic synthesis and industrial applications, highlighting its versatility and importance in scientific research .
Properties
CAS No. |
29158-33-6 |
|---|---|
Molecular Formula |
C5H13Cl2N |
Molecular Weight |
158.07 g/mol |
IUPAC Name |
1-chloro-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H12ClN.ClH/c1-4-5(6)7(2)3;/h5H,4H2,1-3H3;1H |
InChI Key |
FCMCDVRJVMDKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(N(C)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


